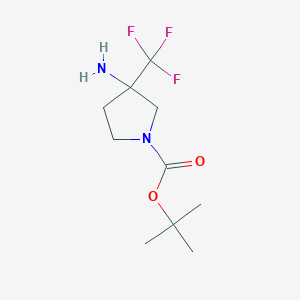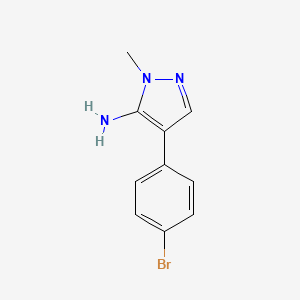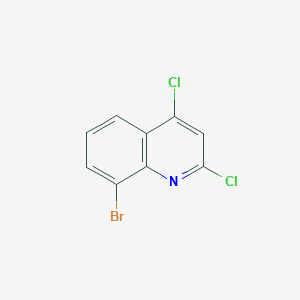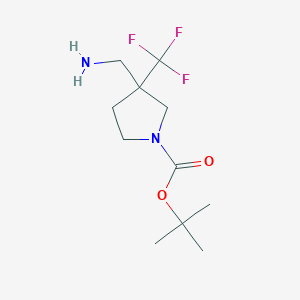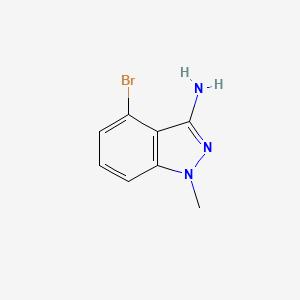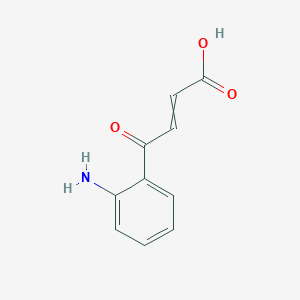
4-(2-Aminophenyl)-4-oxobut-2-enoic acid
Descripción general
Descripción
“4-(2-Aminophenyl)-4-oxobut-2-enoic acid” is an organic compound that belongs to the class of alkyl-phenylketones . Its molecular formula is C10H9NO4 .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)-4-oxobut-2-enoic acid” consists of an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
- Synthesis of Metal Complexes: Research by Ferenc et al. (2017) explores the synthesis of complexes using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized using several physico-chemical methods, revealing that they mostly contained water molecules and that the carboxylate groups acted as bidentate ligands (Ferenc et al., 2017).
Synthesis of Heterocyclic Compounds
- Antibacterial Compound Synthesis: El-Hashash et al. (2015) and (2014) utilized a compound structurally related to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid to synthesize various heterocyclic compounds. These compounds showed promising antibacterial activities, highlighting the compound's potential in creating novel antimicrobial agents (El-Hashash et al., 2015), (El-Hashash et al., 2014).
Molecular Structure Studies
- Structural Analysis: Lo and Ng (2009) conducted a study on a related compound, focusing on its molecular structure. The study revealed that the compound forms a flat ribbon structure through hydrogen bonds, which could be significant in understanding its reactivity and potential applications in various fields (Lo & Ng, 2009).
Neuroprotective Agents
- Inhibition of Kynurenine-3-Hydroxylase: Drysdale et al. (2000) synthesized derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid and studied their role as inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potent inhibitors and have implications in neuroprotection (Drysdale et al., 2000).
Synthesis of Enantiomerically Enriched Compounds
- Synthesis of Homotryptophan Analogues: Berkeš et al. (2007) reported the synthesis of enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids, which are analogues of homotryptophan. These compounds were synthesized using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid, demonstrating its utility in producing complex organic molecules (Berkeš et al., 2007).
Cancer Cell Inhibition
- Cytotoxicity Against Carcinoma Cells: Zayed et al. (2019) investigated novel N-maleanilinic acid derivatives for their cytotoxic effects on carcinoma cells. This study underscores the potential of derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid in cancer research (Zayed et al., 2019).
Propiedades
IUPAC Name |
4-(2-aminophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDURMNXYFQKLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698706 | |
| Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
CAS RN |
36920-52-2 | |
| Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




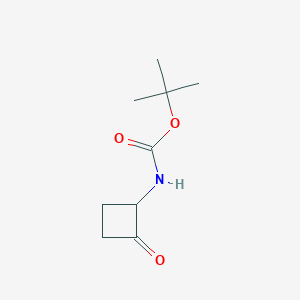
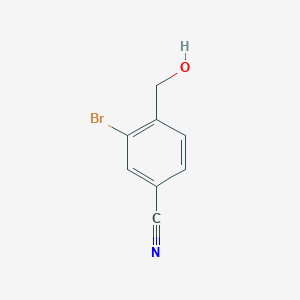

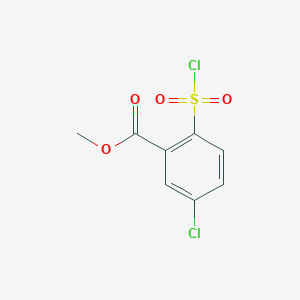
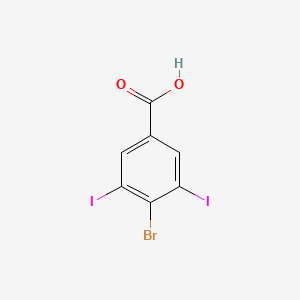
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)
